4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethylphenyl group attached to a piperidine ring, further esterified with tert-butyl carboxylic acid. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that bromomethyl groups often play a crucial role in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Bromomethyl compounds are often used in organic synthesis where they can act as electrophiles, reacting with nucleophiles in various coupling reactions .
Biochemical Pathways
Bromomethyl compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, temperature, and the presence of other reactive substances could also potentially influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-bromomethylbenzoyl chloride with tert-butyl piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as pyridine, and the mixture is stirred at a controlled temperature of 10-30°C for about 5 hours. After the reaction, the product is extracted using ethyl acetate and purified through standard techniques .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the process. Additionally, the recycling of solvents and reagents is implemented to reduce waste and lower production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be modified to create biologically active molecules for drug discovery.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethylbenzoic acid tert-butyl ester
- 4-(Bromomethyl)benzeneboronic acid pinacol ester
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
Uniqueness
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a bromomethylphenyl group with a piperidine ring and tert-butyl ester. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .
Properties
IUPAC Name |
tert-butyl 4-[4-(bromomethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKWQGRPAIPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162643 | |
Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031843-31-8 | |
Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031843-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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